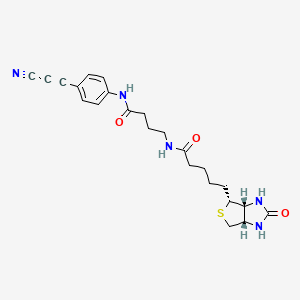

APN-C3-biotin

Description

BenchChem offers high-quality APN-C3-biotin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about APN-C3-biotin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H27N5O3S |

|---|---|

Molecular Weight |

453.6 g/mol |

IUPAC Name |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide |

InChI |

InChI=1S/C23H27N5O3S/c24-13-3-5-16-9-11-17(12-10-16)26-21(30)8-4-14-25-20(29)7-2-1-6-19-22-18(15-32-19)27-23(31)28-22/h9-12,18-19,22H,1-2,4,6-8,14-15H2,(H,25,29)(H,26,30)(H2,27,28,31)/t18-,19-,22-/m1/s1 |

InChI Key |

IBQNQQRHZDWGOS-WOIUINJBSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCCC(=O)NC3=CC=C(C=C3)C#CC#N)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCC(=O)NC3=CC=C(C=C3)C#CC#N)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

APN-C3-Biotin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Introduction to APN-C3-Biotin

APN-C3-biotin is a heterobifunctional chemical probe designed for the selective and stable labeling of cysteine residues in proteins and other biomolecules.[1][2] It comprises three key components: a 3-arylpropiolonitrile (APN) moiety, a C3 alkyl spacer, and a biotin molecule.[1][2] The APN group serves as a highly chemoselective reactant for the thiol group of cysteine, forming a stable thioether linkage through a "thiol-click" reaction.[1][3] This modern bioconjugation method presents a significant advantage over traditional maleimide-based cysteine modification, as the resulting bond is substantially more stable in biological environments like human plasma.[4][5][6] The biotin component provides a versatile handle for the detection, purification, and quantification of labeled molecules through its exceptionally strong and specific interaction with streptavidin and its analogs.[7]

Chemical and Physical Properties:

| Property | Value | Reference |

| Chemical Name | APN-C3-biotin | [1] |

| CAS Number | 2170240-97-6 | [1] |

| Molecular Formula | C23H27N5O3S | [1] |

| Molecular Weight | 453.6 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | -20°C | [1] |

Data Presentation: Quantitative Analysis

A primary advantage of APN-based bioconjugation is the enhanced stability of the resulting thioether bond compared to the adduct formed from maleimide-cysteine reactions. The latter is susceptible to a retro-Michael reaction, leading to dissociation of the conjugate, especially in the presence of other thiols like glutathione in the cellular environment.[3]

Table 2.1: Comparative In Vivo Stability of APN-Cysteine vs. Maleimide-Cysteine Conjugates

| Conjugate | In Vivo Half-life (Late Phase) | Experimental System | Reference |

| AgUox-APN-HSA | 17.1 hours | Human serum albumin-conjugated urate oxidase in mice | [6] |

| AgUox-MAL-HSA | 12.0 hours | Human serum albumin-conjugated urate oxidase in mice | [6] |

AgUox: Arthrobacter globiformis urate oxidase; HSA: Human Serum Albumin; APN: 3-arylpropiolonitrile; MAL: Maleimide.

Experimental Protocols

General Protocol for Protein Labeling with APN-C3-Biotin

This protocol outlines the general steps for labeling a protein containing one or more accessible cysteine residues with APN-C3-biotin.

Materials:

-

Protein of interest with at least one free cysteine residue

-

APN-C3-biotin

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-9.0

-

Anhydrous DMSO or DMF

-

Size-exclusion chromatography column or dialysis cassette for purification

-

Quenching reagent (optional): N-acetylcysteine or other small molecule thiol

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein has disulfide bonds that need to be reduced to generate free cysteines, treat with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent by dialysis or buffer exchange.

-

-

APN-C3-Biotin Stock Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of APN-C3-biotin in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the APN-C3-biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.

-

Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing.[8] The reaction can also be performed at 4°C for a longer duration (e.g., overnight).

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, a small molecule thiol such as N-acetylcysteine can be added to a final concentration of 10-50 mM to react with any excess APN-C3-biotin.

-

-

Purification:

-

Remove unreacted APN-C3-biotin and quenching reagent by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

-

-

Quantification of Biotinylation:

-

Determine the degree of biotin incorporation using a method such as the HABA assay, which measures the displacement of HABA from avidin by the biotinylated protein.

-

Protocol for a Pull-Down Assay Using a Biotinylated Bait Protein

This protocol describes the use of a protein labeled with APN-C3-biotin (the "bait") to identify and isolate interacting proteins (the "prey") from a cell lysate.

Materials:

-

Biotinylated bait protein (prepared as in Protocol 3.1)

-

Streptavidin-coated magnetic beads or agarose resin

-

Cell lysate containing potential interacting proteins

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Preparation of Streptavidin Beads:

-

Resuspend the streptavidin beads in lysis buffer.

-

Wash the beads three times with lysis buffer, using a magnetic stand or centrifugation to separate the beads between washes.

-

-

Immobilization of Biotinylated Bait Protein:

-

Incubate the washed streptavidin beads with an excess of the biotinylated bait protein in lysis buffer for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with wash buffer to remove any unbound bait protein.

-

-

Incubation with Cell Lysate:

-

Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Add the clarified lysate to the beads with the immobilized bait protein.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Add 1X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with antibodies specific to the expected interacting proteins. For identification of unknown interactors, mass spectrometry can be employed.

-

Mandatory Visualizations

Signaling Pathway Diagram: Investigating EGFR Protein-Protein Interactions

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[5] Upon ligand binding, EGFR dimerizes and becomes autophosphorylated, creating docking sites for various adaptor proteins like GRB2, which in turn initiate downstream signaling cascades such as the MAPK pathway.[5] A pull-down assay using a biotinylated EGFR intracellular domain (labeled with APN-C3-biotin on a cysteine residue) can be employed to identify or confirm its interaction with proteins like GRB2 from a cell lysate.

Experimental Workflow: Protein Labeling and Pull-Down Assay

The following diagram illustrates the logical flow of the experimental procedures described in sections 3.1 and 3.2, from protein preparation to the final analysis of interacting proteins.

Reaction Mechanism: APN-Cysteine Conjugation

The reaction between the 3-arylpropiolonitrile (APN) moiety of APN-C3-biotin and a cysteine residue proceeds via a thiol-click reaction, resulting in a stable thioether bond. This is in contrast to the reversible Michael addition reaction of maleimides.

References

- 1. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proximity extracellular protein-protein interaction analysis of EGFR using AirID-conjugated fragment of antigen binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. 3-Arylpropiolonitriles - Wikipedia [en.wikipedia.org]

APN-C3-Biotin: A Technical Guide to a High-Stability, Cysteine-Selective Bioconjugation Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of APN-C3-biotin, a heterobifunctional linker designed for the selective biotinylation of cysteine residues. The document details its chemical structure, physicochemical properties, and reactivity, offering comprehensive experimental protocols for its application in protein labeling and affinity-based purification.

Introduction

APN-C3-biotin (CAS 2170240-97-6) is a specialized chemical probe used in bioconjugation, chemical biology, and proteomics. It is engineered to covalently link a biotin moiety to proteins and other biomolecules specifically at cysteine residues.

The nomenclature "APN-C3-biotin" denotes its three primary components:

-

APN (3-Arylpropiolonitrile) : This is the reactive group, or "warhead," responsible for the selective targeting of thiol groups (-SH) found on cysteine residues.[1] It forms a highly stable thioether bond, offering significant advantages over traditional maleimide-based reagents.[2][3]

-

C3 (Propyl Linker) : A three-carbon aliphatic chain that acts as a spacer between the reactive APN group and the biotin tag.

-

Biotin : A high-affinity ligand for streptavidin and avidin. This interaction, one of the strongest non-covalent bonds known in nature, enables the robust detection, enrichment, and purification of labeled biomolecules.[4]

The primary advantage of APN-C3-biotin lies in the stability of the conjugate it forms. Unlike maleimide-thiol adducts, which are susceptible to retro-Michael addition and thiol exchange reactions in biological environments, the APN-cysteine bond is remarkably stable in aqueous buffers, human plasma, and in vivo, making it an ideal tool for applications requiring long-term stability, such as the development of antibody-drug conjugates (ADCs).[2][3][5][6]

Structure and Physicochemical Properties

The definitive structure of APN-C3-biotin is N-(4-((4-(cyanoethynyl)phenyl)amino)-4-oxobutyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide.[7]

Table 1: Physicochemical Properties of APN-C3-Biotin

| Property | Value | Reference(s) |

| CAS Number | 2170240-97-6 | [5] |

| Molecular Formula | C₂₃H₂₇N₅O₃S | [5][7][8] |

| Molecular Weight | 453.6 g/mol | [5][8] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥98% | [5] |

| Reactive Group | 3-Arylpropiolonitrile (APN) | [1] |

| Target Residue | Cysteine (Thiol group) | [1][5] |

| Solubility | Soluble in DMSO, DMF | [9] |

| Storage Conditions | -20°C, desiccated | [5] |

Reactivity, Selectivity, and Stability

The utility of APN-C3-biotin stems from the unique reactivity of the 3-arylpropiolonitrile group. This electron-deficient alkyne demonstrates high selectivity for the nucleophilic thiol side chain of cysteine over other amino acid residues at physiological pH.[1]

The reaction proceeds via a Michael addition mechanism, resulting in a stable thioether linkage. This covalent bond is not prone to the reversibility issues that plague maleimide-based conjugates, a critical feature for in vivo applications where exchange with abundant thiols like glutathione can lead to payload loss.[2][10]

Table 2: Comparative Stability of Thiol Conjugates

| Conjugate Type | Environment | Stability Characteristics | Reference(s) |

| APN-Thiol | In Vitro (Plasma) | No significant cleavage observed. | [3][6] |

| Maleimide-Thiol | In Vitro (Plasma) | Substantial cleavage of the thioether bond observed. | [3][6] |

| APN-Thiol | In Vivo | Significantly longer serum half-life compared to maleimide conjugate. | [2][3] |

| Maleimide-Thiol | In Vivo | Shorter serum half-life due to cleavage and exchange reactions. | [2][3] |

While specific kinetic constants for APN-C3-biotin are not publicly available, studies on related nitrile-containing electrophiles show they react efficiently with cysteine under biocompatible conditions.[11] The reaction rate is sufficient for proteomic applications and bioconjugation.

Experimental Protocols

The following sections provide detailed methodologies for the use of APN-C3-biotin in common research applications.

Protocol 1: Biotinylation of a Purified Protein

This protocol describes the labeling of a purified protein containing one or more accessible cysteine residues.

Materials:

-

Purified protein (in an amine-free buffer, e.g., PBS, HEPES, pH 7.5-8.5)

-

APN-C3-biotin

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.5-9.0

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer (pH 7.5-9.0). If the protein has disulfide bonds that need to be labeled, they must first be reduced with a reagent like TCEP and purified to remove the reducing agent.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of APN-C3-biotin in anhydrous DMSO.

-

Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the APN-C3-biotin stock solution to the protein solution. The optimal ratio may need to be determined empirically. b. Incubate the reaction at room temperature for 2-12 hours or overnight at 4°C with gentle mixing.[1] The extended reaction time ensures efficient labeling.

-

Purification: a. Remove excess, unreacted APN-C3-biotin by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS). b. Alternatively, perform dialysis against the storage buffer.

-

Validation: Confirm biotinylation using methods such as a HABA assay, SDS-PAGE with streptavidin-HRP blotting, or mass spectrometry.

Protocol 2: Affinity Purification of Labeled Proteins from a Cell Lysate

This protocol outlines a workflow for identifying cysteine-reactive proteins in a complex mixture, a common application in chemoproteomics.[12][13]

Materials:

-

Cell lysate (prepared in a non-reducing lysis buffer)

-

APN-C3-biotin stock solution (10 mM in DMSO)

-

Streptavidin-agarose or magnetic beads

-

Wash Buffer (e.g., Lysis buffer with 0.1% SDS)

-

Elution Buffer (e.g., 1X SDS-PAGE sample buffer for Western blot, or a buffer with 2-10 mM free D-Biotin for native elution)

Procedure:

-

Lysate Preparation: Prepare a clarified cell lysate by standard methods. Determine the total protein concentration.

-

Labeling: a. Dilute the lysate to a final protein concentration of 1-5 mg/mL. b. Add APN-C3-biotin to a final concentration of 10-100 µM. c. Incubate at room temperature for 2 hours with gentle rotation.

-

Removal of Excess Probe: Remove unreacted APN-C3-biotin using a desalting column to prevent competition for streptavidin binding sites.

-

Affinity Capture: a. Prepare streptavidin beads by washing them three times with lysis buffer. b. Add the labeled, desalted lysate to the washed beads. c. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.

-

Washing: a. Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. b. Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specifically bound proteins.

-

Elution: a. For SDS-PAGE/Western Blot: After the final wash, add 1X SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes to elute and denature the captured proteins. b. For Mass Spectrometry or Functional Assays: Elute by incubating the beads with an Elution Buffer containing a high concentration of free biotin. Alternatively, on-bead digestion with trypsin can be performed for proteomic analysis.[13]

-

Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting with specific antibodies, or mass spectrometry for proteome-wide identification.

Visualized Workflows and Pathways

The following diagrams illustrate the chemical reaction and a typical experimental workflow for APN-C3-biotin.

Caption: Reaction of APN-C3-biotin with a protein cysteine residue.

Caption: Workflow for chemoproteomic profiling using APN-C3-biotin.

Conclusion

APN-C3-biotin is a powerful and reliable tool for the selective labeling of cysteine residues. Its key advantage is the formation of a highly stable conjugate, which overcomes the primary limitation of maleimide-based reagents and enhances the robustness of in vivo and long-term studies. The straightforward protocols for its use in protein biotinylation and affinity purification make it an invaluable reagent for researchers in drug discovery, proteomics, and chemical biology seeking to investigate the role of specific cysteine residues in protein function and interaction networks.

References

- 1. 3-Arylpropiolonitriles - Wikipedia [en.wikipedia.org]

- 2. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. APN-C3-Biotin | CAS:2170240-97-6 | AxisPharm [axispharm.com]

- 5. APN-C3-biotin | 2170240-97-6 | BroadPharm [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. cysteine conju suppliers USA [americanchemicalsuppliers.com]

- 8. cenmed.com [cenmed.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

The Auri-Lock Advantage: A Technical Guide to APN-C3-Biotin for Cysteine-Specific Conjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of APN-C3-biotin, a novel reagent for the highly specific and stable labeling of cysteine residues in proteins. As the demand for robust and reliable bioconjugation techniques grows, particularly in proteomics and drug development, APN-C3-biotin emerges as a superior alternative to traditional maleimide-based approaches. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and comparative data to facilitate its integration into your research workflows.

Introduction: Overcoming the Limitations of Traditional Thiol-Reactive Chemistry

The selective modification of cysteine residues is a cornerstone of bioconjugation, enabling the attachment of probes, drugs, and other moieties to proteins of interest. For decades, maleimide-based reagents have been the standard for this purpose. However, the thioether bond formed in the maleimide-thiol reaction is susceptible to a retro-Michael addition, leading to deconjugation and exchange with other thiols like glutathione, which is abundant in the cellular environment. This instability can compromise the reliability of experimental results and the efficacy of antibody-drug conjugates (ADCs).

3-Arylpropiolonitriles (APN) represent a new class of reagents designed to overcome this critical limitation. The reaction of APN derivatives with cysteine results in a significantly more stable conjugate, ensuring that the biotin label remains securely attached to the target protein in various experimental conditions, including in aqueous media, human plasma, and living cells.[1][2] APN-C3-biotin is a heterobifunctional linker that incorporates this advanced APN chemistry for highly selective and irreversible cysteine tagging.[3]

The APN-Cysteine Reaction: A "Thiol-Click" Chemistry

The conjugation of APN-C3-biotin to a cysteine residue proceeds via a highly chemoselective "thiol-click" reaction. The electron-deficient alkyne of the 3-arylpropiolonitrile moiety serves as a Michael acceptor for the nucleophilic thiol group of the cysteine side chain. This reaction is highly specific for cysteines, with minimal off-target reactions with other nucleophilic amino acids. The resulting conjugate is a stable vinyl thioether. The addition of the cysteine derivative to the APN moiety predominantly produces the Z-isomer.

Quantitative Data: Stability and Kinetics

The primary advantage of APN-based conjugation is the enhanced stability of the resulting bioconjugate compared to traditional maleimide-based linkages. This stability has been demonstrated in both in vitro and in vivo studies.

| Parameter | APN-Cysteine Conjugate | Maleimide-Cysteine Conjugate | Reference |

| In Vivo Serum Half-life | 17.1 hours (HSA-AgUox conjugate) | 12.0 hours (HSA-AgUox conjugate) | [1] |

| In Vitro Deconjugation (Buffer & Serum, 7 days) | Not explicitly available for APN, but substantially more stable than maleimide conjugates. | 35-67% (N-alkyl maleimides) | |

| Reaction Kinetics | Second-order rate constant of 3.1 M⁻¹s⁻¹ (for 3-phenylpropiolonitrile with a cysteine derivative) | Generally faster than APN, but with stability trade-offs. | [4] |

Experimental Protocols

The following protocols provide a general framework for the biotinylation of a protein with exposed cysteine residues using APN-C3-biotin. Optimization may be required for specific proteins and applications.

Materials and Reagents

-

Protein of interest with at least one accessible cysteine residue

-

APN-C3-biotin

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-9.0. Avoid buffers containing thiols.

-

Quenching Reagent (optional): N-acetylcysteine or L-cysteine

-

Desalting columns or spin filters for purification

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Protein Preparation

-

Dissolve the protein in the Reaction Buffer at a concentration of 1-5 mg/mL.

-

If the protein has disulfide bonds that need to be reduced to expose cysteine residues, treat with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Note: DTT (dithiothreitol) should be avoided as it contains a thiol group that will react with the APN reagent. Remove the reducing agent prior to adding APN-C3-biotin.

Biotinylation Reaction

-

Equilibrate the APN-C3-biotin vial to room temperature before opening.

-

Prepare a stock solution of APN-C3-biotin (e.g., 10 mM) in anhydrous DMF or DMSO.

-

Add a 10- to 20-fold molar excess of the APN-C3-biotin stock solution to the protein solution. The optimal molar excess should be determined empirically.

-

Incubate the reaction at room temperature for 2-12 hours or overnight at 4°C with gentle mixing.

Quenching and Purification

-

(Optional) To quench the reaction, add a quenching reagent to a final concentration of 1-10 mM and incubate for 30 minutes at room temperature.

-

Remove excess, unreacted APN-C3-biotin and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or using spin filters with an appropriate molecular weight cutoff.

Analysis of Biotinylation

The degree of biotinylation can be assessed using various methods, including:

-

HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay: A colorimetric method to quantify the number of biotin molecules incorporated per protein molecule.

-

Mass Spectrometry: To confirm the covalent modification and determine the precise location of biotinylation.

-

Western Blot: Using streptavidin-HRP to detect the biotinylated protein.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for protein biotinylation using APN-C3-biotin.

References

- 1. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. APN-C3-biotin | 2170240-97-6 | BroadPharm [broadpharm.com]

- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of APN-C3-Biotin: A Technical Guide to a Superior Cysteine-Specific Bioconjugation Linker

For researchers, scientists, and drug development professionals, the covalent attachment of functional molecules to proteins is a cornerstone of modern biotechnology. The choice of linker chemistry is paramount, dictating the stability, homogeneity, and ultimate performance of the resulting bioconjugate. This guide provides an in-depth technical overview of the APN-C3-Biotin linker, a heterobifunctional tool designed for the highly specific and stable labeling of cysteine residues.

The APN-C3-Biotin linker leverages the power of 3-arylpropiolonitrile (APN) chemistry, which offers a significant advantage over traditional maleimide-based approaches. While maleimides have been widely used for thiol-specific conjugation, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to conjugate instability and payload exchange, particularly in vivo.[1] The APN linker forms a robust thioether bond that exhibits exceptional stability in aqueous buffers and human plasma, making it an ideal choice for applications requiring long-term conjugate integrity, such as the development of antibody-drug conjugates (ADCs).[2][3]

This guide details the core chemistry, a proposed synthesis pathway, detailed experimental protocols for protein conjugation, and a summary of the quantitative data that underscores the superior performance of APN-based linkers.

Core Chemistry: The Thiol-Click Reaction

The key to the APN linker's specificity and stability lies in its reaction mechanism. The 3-arylpropiolonitrile moiety contains an electron-deficient alkyne, activated by the adjacent nitrile and aryl groups.[1] This makes it a prime target for nucleophilic attack by the highly reactive thiol group (-SH) of a cysteine residue. The reaction proceeds via a nucleophilic conjugate addition (a thiol-yne Michael addition) to form a stable thioether linkage.[4] This process is highly chemoselective for cysteines, avoiding cross-reactivity with other nucleophilic amino acid residues.[5][6]

Proposed Synthesis of APN-C3-Biotin

Quantitative Data: Stability and Reaction Parameters

The primary advantage of APN linkers is the stability of the resulting conjugate. Comparative studies have demonstrated that the thioether bond formed from the APN-thiol reaction is significantly more stable than the thiosuccinimide bond from a maleimide-thiol reaction, particularly under physiological conditions.

| Parameter | APN-Cysteine Conjugate | Maleimide-Cysteine Conjugate | Reference |

| In Vitro Stability | No cleavage observed after 5 days in buffer mimicking blood conditions. | Substantial cleavage observed after 5 days. | [2][3] |

| In Vivo Stability | Significantly longer serum half-life in pharmacokinetic studies. | Shorter serum half-life due to retro-Michael reaction. | [3] |

| Bond Type | Thioether | Thiosuccinimide | [1] |

Table 1. Comparative Stability of APN vs. Maleimide Conjugates.

| Parameter | Value / Condition | Notes |

| Reaction pH | 7.5 - 9.0 | Higher pH favors the deprotonated, more nucleophilic thiolate anion. |

| Reaction Time | 2 - 12 hours | Reaction progress can be monitored by LC-MS. |

| Temperature | Room Temperature (20-25°C) | Mild conditions preserve protein integrity. |

| Molar Excess | 5-20 fold excess of linker over protein | Optimal ratio depends on the specific protein and should be determined empirically. |

Table 2. Recommended Reaction Conditions for APN-Thiol Conjugation.[1][7]

Experimental Protocols

The following section provides a detailed methodology for the conjugation of a thiol-containing protein with an APN-C3-Biotin linker.

Protocol 1: Cysteine-Specific Protein Biotinylation with APN-C3-Biotin

This protocol describes the labeling of a protein with available free cysteine residues.

1. Materials:

-

Thiol-containing protein (e.g., antibody fragment, engineered protein)

-

APN-C3-Biotin Linker (dissolved in anhydrous DMSO or DMF to 10 mM)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-9.0, degassed.

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

-

Purification System: Size-exclusion chromatography (e.g., PD-10 desalting column) or ultrafiltration device.

2. Protein Preparation:

-

Dissolve the protein in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Optional - Reduction of Disulfides: If the target cysteine is in a disulfide bond, it must first be reduced. Add a 10-50 molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.

-

If reduction was performed, immediately remove the excess TCEP using a desalting column equilibrated with degassed Reaction Buffer. The resulting protein solution with free thiols should be used immediately.

3. APN-Thiol Conjugation Reaction:

-

Add a 5-20 molar excess of the 10 mM APN-C3-Biotin stock solution to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture at room temperature (20-25°C) for 2-12 hours with gentle mixing. The reaction can be monitored by LC-MS to determine the extent of labeling.

4. Purification of the Biotinylated Protein:

-

Following incubation, purify the biotinylated protein from excess, unreacted linker.

-

Size-Exclusion Chromatography: Apply the reaction mixture to a desalting column (e.g., PD-10) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Collect the protein fractions, which will elute first.

-

Ultrafiltration: Alternatively, use a centrifugal filter device with a molecular weight cut-off (MWCO) appropriate for the target protein to exchange the buffer and remove the small molecule linker.

5. Characterization:

-

Confirm successful conjugation and determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

The biotinylated protein is now ready for use in downstream applications.

Downstream Applications: The Power of Biotin

Once the protein is successfully labeled, the biotin moiety serves as a powerful and versatile handle for a wide range of biological assays. The exceptionally high affinity of biotin for streptavidin (Kd ≈ 10⁻¹⁵ M) forms the basis for numerous detection, purification, and immobilization techniques.

References

- 1. 3-Arylpropiolonitriles - Wikipedia [en.wikipedia.org]

- 2. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. APN Linkers - ADC Linkers | AxisPharm [axispharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective irreversible chemical tagging of cysteine with 3-arylpropiolonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

APN-C3-Biotin for Selective Protein Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of proteins is a cornerstone of modern biological research and therapeutic development. The ability to attach probes, such as biotin, to specific amino acid residues enables a wide range of applications, from elucidating protein-protein interactions to developing targeted drug delivery systems. For decades, maleimide-based reagents have been the gold standard for cysteine-selective modification. However, the inherent instability of the resulting thiosuccinimide linkage, which can undergo a retro-Michael reaction in physiological conditions, has driven the search for more robust alternatives.

3-Arylpropiolonitriles (APN) have emerged as a superior class of reagents for the chemoselective and irreversible labeling of cysteine residues. The APN moiety reacts with the thiol group of cysteine via a "thiol-click" reaction to form a stable thioether bond, overcoming the primary limitation of maleimide-based bioconjugation. APN-C3-biotin is a heterobifunctional linker that incorporates this stable cysteine-reactive group with a biotin tag, providing a powerful tool for selective protein modification and subsequent detection or purification. This technical guide provides an in-depth overview of APN-C3-biotin, including its mechanism of action, comparative stability data, detailed experimental protocols, and applications in biological research.

Mechanism of Action: APN-Cysteine Conjugation

The conjugation of APN-C3-biotin to a cysteine residue proceeds through a highly chemoselective Michael addition reaction. The electron-withdrawing nitrile and aryl groups of the APN moiety activate the alkyne for nucleophilic attack by the thiolate anion of a cysteine residue. This reaction is highly specific for thiols under typical bioconjugation conditions (pH 7.5-9.0) and results in the formation of a stable vinyl thioether linkage. Unlike the thiosuccinimide bond formed by maleimides, this thioether bond is not susceptible to cleavage or exchange with other thiols, such as glutathione, which is abundant in the cellular environment.

Data Presentation: Stability of APN vs. Maleimide Conjugates

The primary advantage of APN-based linkers over traditional maleimide linkers is the enhanced stability of the resulting bioconjugate. This is particularly critical for in vivo applications where the premature release of a payload, such as a drug or a probe, can lead to off-target effects and reduced efficacy.

In Vitro Stability in Human Plasma

Studies have shown that APN-cysteine conjugates exhibit significantly greater stability in human plasma compared to their maleimide counterparts. The thiosuccinimide linkage of maleimide conjugates is prone to a retro-Michael reaction, leading to deconjugation.

| Linker Chemistry | Conjugate Stability in Human Plasma (Half-life) | Reference |

| APN-Cysteine | > 7 days | [1] |

| Maleimide-Thiol | ~ 24 hours | [1] |

In Vivo Stability

The enhanced stability of APN conjugates has been demonstrated in vivo. In a study comparing the serum half-life of a human serum albumin (HSA)-conjugated therapeutic protein, the APN-linked conjugate exhibited a significantly longer half-life than the maleimide-linked version.[2]

| Conjugate | Serum Half-life (t½, late phase) | Reference |

| AgUox-APN-HSA | 17.1 hours | [2] |

| AgUox-MAL-HSA | 12.0 hours | [2] |

These data clearly indicate that the thiol-APN linkage is more stable in vivo than the thiol-maleimide linkage, making APN-C3-biotin a more reliable tool for long-term studies and in vivo applications.[2]

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins with APN-C3-biotin and subsequent analysis. Optimization may be required for specific proteins and applications.

Protocol 1: Labeling of a Cysteine-Containing Protein with APN-C3-Biotin

Materials:

-

Protein of interest with at least one accessible cysteine residue

-

APN-C3-biotin

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-9.0

-

Anhydrous DMSO or DMF

-

Quenching reagent (optional): e.g., 1 M Tris-HCl, pH 8.0

-

Purification column: Size-exclusion chromatography (SEC) or dialysis cassette

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent by buffer exchange.

-

-

APN-C3-Biotin Stock Solution:

-

Immediately before use, prepare a 10 mM stock solution of APN-C3-biotin in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the APN-C3-biotin stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing.

-

-

Quenching (Optional):

-

To stop the reaction, a quenching reagent such as Tris-HCl can be added to a final concentration of 20-50 mM to react with any excess APN-C3-biotin.

-

-

Purification:

-

Remove unreacted APN-C3-biotin and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

-

Protocol 2: Analysis of Biotinylation by Mass Spectrometry

Materials:

-

Biotinylated protein from Protocol 1

-

Trypsin (mass spectrometry grade)

-

Digestion buffer: e.g., 50 mM ammonium bicarbonate

-

Reduction and alkylation reagents (DTT and iodoacetamide)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Reduce and alkylate the biotinylated protein to denature it and cap any unreacted cysteines.

-

Digest the protein into peptides using trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Search the MS/MS data against the protein sequence database to identify peptides.

-

The biotinylated peptide will be identified by a characteristic mass shift corresponding to the mass of the APN-C3-biotin that has reacted with a cysteine residue. The degree of labeling can be estimated by comparing the signal intensities of the biotinylated and non-biotinylated versions of the peptide.[3]

-

Mandatory Visualization: Experimental Workflow and Signaling Pathway Investigation

Experimental Workflow for Protein Labeling and Analysis

The following diagram illustrates the general workflow for labeling a protein with APN-C3-biotin and subsequent analysis.

Investigating Protein-Protein Interactions in a Signaling Pathway

APN-C3-biotin is an excellent tool for studying protein-protein interactions within signaling pathways. A common approach is to label a protein of interest (the "bait") and then use this biotinylated protein to pull down its interaction partners from a cell lysate. The following diagram illustrates this concept using a generic kinase signaling pathway as an example.

Conclusion

APN-C3-biotin offers a significant advancement in the field of selective protein modification. Its ability to form a stable, irreversible bond with cysteine residues addresses the primary limitation of traditional maleimide-based reagents. The enhanced stability of the resulting bioconjugates, demonstrated both in vitro and in vivo, makes APN-C3-biotin an ideal choice for a wide range of applications, from fundamental studies of protein function to the development of robust and reliable diagnostics and therapeutics. The detailed protocols and workflows provided in this guide offer a starting point for researchers to incorporate this powerful tool into their experimental designs.

References

An In-depth Technical Guide on the Core Principles of APN-C3-Biotin Conjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles underlying the conjugation of APN-C3-biotin to proteins, a cutting-edge technique in bioconjugation. We will delve into the chemistry of this conjugation, provide detailed experimental protocols, present quantitative data on the stability and efficiency of the linkage, and illustrate a key application in the study of cellular signaling pathways.

Core Principles of APN-C3-Biotin Conjugation

APN-C3-biotin is a heterobifunctional linker designed for the highly specific and stable labeling of proteins and other biomolecules. This linker contains three key components:

-

3-Arylpropiolonitrile (APN): This is a thiol-reactive group that exhibits exquisite chemoselectivity for the sulfhydryl (-SH) group of cysteine residues.[1]

-

C3-Linker: A short three-carbon spacer that provides spatial separation between the conjugated protein and the biotin moiety, minimizing potential steric hindrance.

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling a wide range of downstream applications such as detection, purification, and immobilization.[2]

The conjugation reaction proceeds via a "thiol-click" reaction, a type of Michael addition, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient carbon-carbon triple bond of the APN group. This results in the formation of a highly stable thioether linkage.[3] This covalent bond is significantly more stable than the thiosuccinimide linkage formed by traditional maleimide-based conjugation, which is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione.[4][5]

The superior stability of the APN-cysteine conjugate in aqueous media, human plasma, and living cells makes this methodology highly advantageous for in vivo applications, such as the development of antibody-drug conjugates (ADCs) and targeted therapeutics.[1][6]

Quantitative Data Presentation

The stability and efficiency of the APN-cysteine linkage are critical for its utility in various applications. The following tables summarize key quantitative data comparing APN-based conjugation with the more traditional maleimide-based approach.

| Parameter | APN (3-Arylpropiolonitrile) | Maleimide | Reference |

| Reaction Kinetics | Second-order rate constant of ~3.1 M⁻¹ s⁻¹ for 3-phenylpropiolonitrile with a cysteine derivative.[7] | Generally faster, with second-order rate constants often >100 M⁻¹ s⁻¹. | [7] |

| Bond Stability | Forms a stable thioether bond. | Forms a thiosuccinimide linkage susceptible to retro-Michael reaction.[4] | [3][4] |

| In Vivo Half-Life | An APN-HSA conjugate exhibited a serum half-life of 17.1 hours in the late phase.[4][5][8] | A maleimide-HSA conjugate had a serum half-life of 12.0 hours in the late phase.[4][8] | [4][5][8] |

HSA: Human Serum Albumin

Experimental Protocols

This section provides a detailed, generalized protocol for the conjugation of APN-C3-biotin to a protein containing a reactive cysteine residue.

Materials and Reagents

-

Protein of interest with at least one accessible cysteine residue

-

APN-C3-biotin

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns (e.g., PD-10 or Zeba™ Spin Desalting Columns)

-

Quenching Reagent (optional): N-acetyl-L-cysteine or β-mercaptoethanol

-

HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for biotin quantification

Protocol for APN-C3-Biotin Conjugation

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent using a desalting column.

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of APN-C3-biotin in anhydrous DMF or DMSO.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the APN-C3-biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, a small molar excess of a quenching reagent can be added to react with any unreacted APN-C3-biotin.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, unreacted APN-C3-biotin by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Quantification of Biotin Incorporation

The degree of biotinylation can be determined using the HABA assay. This colorimetric assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm. The change in absorbance is proportional to the amount of biotin in the sample.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the APN-C3-biotin conjugation workflow and a representative application in studying G-protein coupled receptor (GPCR) signaling.

Caption: Experimental workflow for APN-C3-biotin conjugation.

Caption: Application of APN-C3-biotin in GPCR signaling analysis.

Application in Cellular Signaling: Affinity Purification of GPCR-Interacting Proteins

Biotinylation of cell surface proteins is a powerful tool for studying protein-protein interactions within signaling pathways.[9] For instance, a G-protein coupled receptor (GPCR) with an accessible cysteine residue can be specifically labeled with APN-C3-biotin on living cells. Upon cell lysis, the biotinylated GPCR, along with its interacting proteins, can be captured using streptavidin-coated beads.[10] The captured protein complex is then eluted, and the interacting partners are identified by mass spectrometry. This approach allows for the elucidation of novel components of GPCR signaling complexes and provides insights into the dynamic regulation of cellular communication. The high stability of the APN-cysteine linkage ensures that the biotin tag remains attached throughout the purification process, leading to more reliable and reproducible results.

References

- 1. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein [mdpi.com]

- 2. APN-C3-Biotin | CAS:2170240-97-6 | AxisPharm [axispharm.com]

- 3. APN Linkers - ADC Linkers | AxisPharm [axispharm.com]

- 4. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. APN-C3-biotin | 2170240-97-6 | BroadPharm [broadpharm.com]

- 7. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]

- 8. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - ProQuest [proquest.com]

- 9. Multiplex Detection of Homo- and Heterodimerization of G Protein-Coupled Receptors by Proximity Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proximity biotinylation and affinity purification are complementary approaches for the interactome mapping of chromatin-associated protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

APN-C3-Biotin: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

APN-C3-biotin is a heterobifunctional linker that plays a crucial role in bioconjugation by selectively targeting cysteine residues.[1] This molecule incorporates a thiol-reactive aminopurvalanol (APN) moiety and a biotin tag, enabling the specific labeling and subsequent detection or purification of proteins and other biomolecules. A key feature of the conjugates formed with APN-C3-biotin is their notable stability in aqueous environments, including human plasma and within living cells.[1] This technical guide provides an in-depth overview of the solubility and stability characteristics of APN-C3-biotin, supported by experimental protocols and data presentation to aid researchers in its effective application.

Core Properties of APN-C3-Biotin

APN-C3-biotin is designed for the targeted covalent modification of cysteine residues in proteins and other biomolecules. The APN group provides chemoselectivity for thiols, forming a stable thioether linkage. The biotin component allows for strong and specific binding to avidin or streptavidin, facilitating a wide range of applications in biological research and diagnostics.

Solubility of APN-C3-Biotin

While specific quantitative solubility data for APN-C3-biotin is not extensively published, its solubility can be inferred from the properties of its constituent parts and related biotinylation reagents.

Qualitative Solubility Profile:

Based on the general characteristics of biotin and similar-sized organic molecules, APN-C3-biotin is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in aqueous buffers is likely to be limited.

Recommended Solubilization Strategy:

To prepare solutions of APN-C3-biotin for use in biological experiments, it is recommended to first dissolve the compound in a minimal amount of a dry, water-miscible organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be diluted into the desired aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent in the reaction mixture is kept low (typically below 10%) to prevent denaturation of target proteins.

Table 1: Estimated Solubility of APN-C3-Biotin in Common Solvents

| Solvent | Estimated Solubility | Recommendations |

| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |

| Dimethylformamide (DMF) | High | An alternative to DMSO for stock solution preparation. |

| Aqueous Buffers (e.g., PBS) | Low | Direct dissolution is not recommended. Dilute from a stock solution. |

Stability of APN-C3-Biotin

The stability of the APN-cysteine conjugate is a key advantage of this linker technology.[1] However, the stability of the unreacted APN-C3-biotin molecule is also an important consideration for storage and handling.

Storage and Handling:

Like many reactive small molecules, APN-C3-biotin should be stored in a cool, dry, and dark environment to prevent degradation. For long-term storage, it is advisable to keep the compound at -20°C. Before use, the container should be allowed to equilibrate to room temperature before opening to avoid moisture condensation, which can lead to hydrolysis of reactive groups.

Stability in Solution:

Stock solutions of APN-C3-biotin in anhydrous DMSO or DMF are generally stable when stored properly at -20°C. However, aqueous solutions of biotinylation reagents are prone to hydrolysis, especially at neutral to alkaline pH. Therefore, it is recommended to prepare aqueous working solutions immediately before use.

Table 2: Stability Profile of APN-C3-Biotin

| Condition | Stability | Recommendations |

| Solid (at -20°C) | High | Recommended for long-term storage. |

| Anhydrous Organic Solvent (at -20°C) | Good | Suitable for storing stock solutions. |

| Aqueous Solution | Limited | Prepare fresh and use immediately. Avoid prolonged storage. |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of APN-C3-biotin.

Protocol for Determining Aqueous Solubility

This protocol outlines a method to determine the solubility of APN-C3-biotin in a specific aqueous buffer.

Materials:

-

APN-C3-biotin

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Microcentrifuge tubes

-

Vortex mixer

-

Spectrophotometer or HPLC system

Procedure:

-

Prepare a series of dilutions of APN-C3-biotin in the chosen aqueous buffer.

-

Add an excess amount of solid APN-C3-biotin to a microcentrifuge tube containing a known volume of the buffer.

-

Vortex the tube vigorously for 2 minutes.

-

Incubate the tube at a controlled temperature (e.g., 25°C) for 24 hours to allow for equilibration.

-

Centrifuge the tube at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant.

-

Determine the concentration of APN-C3-biotin in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or by HPLC with a standard curve).

-

The resulting concentration represents the solubility of APN-C3-biotin in that buffer at the specified temperature.

Protocol for Assessing Stability in Aqueous Solution

This protocol describes a method to evaluate the stability of APN-C3-biotin in an aqueous buffer over time.

Materials:

-

APN-C3-biotin stock solution in DMSO

-

Aqueous buffer of choice (e.g., PBS, pH 7.4)

-

Incubator or water bath

-

HPLC system

Procedure:

-

Prepare a working solution of APN-C3-biotin in the aqueous buffer by diluting the DMSO stock solution.

-

Divide the solution into several aliquots in microcentrifuge tubes.

-

Incubate the tubes at a specific temperature (e.g., 37°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot and immediately analyze it by HPLC.

-

The HPLC analysis should be capable of separating the intact APN-C3-biotin from any degradation products.

-

Quantify the peak area of the intact APN-C3-biotin at each time point.

-

Plot the percentage of remaining intact APN-C3-biotin against time to determine its degradation rate.

Signaling Pathways and Mechanism of Action

APN-C3-biotin is primarily a tool for bioconjugation and does not have a known direct role in modulating specific signaling pathways. Its mechanism of action is based on the covalent modification of cysteine residues. The biotin tag then allows for the detection or isolation of the modified molecule through its high-affinity interaction with avidin or streptavidin. The biological consequences of using APN-C3-biotin will depend on the function of the protein that is being modified.

Conclusion

APN-C3-biotin is a valuable tool for researchers in various fields, offering a reliable method for the cysteine-specific biotinylation of biomolecules. Understanding its solubility and stability is critical for its successful application. While quantitative data for this specific molecule is limited, this guide provides a framework for its effective use based on the properties of related compounds and established experimental protocols. By following the recommended procedures for solubilization, storage, and handling, researchers can maximize the performance and reproducibility of their experiments involving APN-C3-biotin.

References

APN-C3-Biotin: A Technical Guide to Cysteine-Targeted Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

APN-C3-biotin is a heterobifunctional chemical probe designed for the selective labeling and subsequent analysis of cysteine residues in proteins. This molecule incorporates a 3-arylpropiolonitrile (APN) group, which exhibits high chemoselectivity for the thiol group of cysteine residues, and a biotin moiety for affinity-based detection and purification.[1][2] The stable thioether linkage formed between the APN group and cysteine, coupled with the high-affinity interaction between biotin and streptavidin, makes APN-C3-biotin a valuable tool in various molecular biology applications, including protein profiling, target identification, and the study of protein-protein interactions.[3][4] This guide provides an in-depth overview of the core applications of APN-C3-biotin, detailed experimental protocols, and illustrative data presentation.

Core Applications

The unique properties of APN-C3-biotin lend themselves to several key applications in molecular biology and drug discovery:

-

Protein Labeling and Detection: The selective reaction with cysteine allows for the specific tagging of proteins. The biotin handle then enables sensitive detection using streptavidin-conjugated enzymes (e.g., HRP for Western blotting) or fluorophores.[3][5]

-

Affinity-Based Protein Profiling (ABPP): APN-C3-biotin can be utilized in ABPP workflows to identify and quantify reactive cysteine residues across the proteome. This can provide insights into the functional state of enzymes and other proteins.[4][6]

-

Target Identification of Covalent Ligands: In competitive profiling experiments, a compound of interest can be competed against APN-C3-biotin for binding to cysteine residues. This allows for the identification of the protein targets of novel covalent inhibitors.[4]

-

Protein-Protein Interaction Studies: By biotinylating a protein of interest via an accessible cysteine, APN-C3-biotin can be used to pull down interacting protein partners for identification by mass spectrometry.[7][8]

Data Presentation: Illustrative Quantitative Analysis

The following table represents a hypothetical dataset from a competitive affinity-based protein profiling experiment using APN-C3-biotin to identify the targets of a novel covalent inhibitor. In this example, a cell lysate is treated with either DMSO (vehicle control) or the inhibitor, followed by labeling with APN-C3-biotin. Biotinylated proteins are then enriched and quantified by mass spectrometry. The ratio of protein abundance in the DMSO versus inhibitor-treated sample indicates the degree of target engagement by the inhibitor.

| Protein ID | Gene Name | Cysteine Site | DMSO Abundance (Normalized) | Inhibitor Abundance (Normalized) | Abundance Ratio (DMSO/Inhibitor) | Putative Target? |

| P08684 | HSP90AA1 | C598 | 1.05 | 0.12 | 8.75 | Yes |

| Q06830 | PRDX1 | C52 | 1.12 | 0.15 | 7.47 | Yes |

| P62258 | ACTG1 | C374 | 0.98 | 0.95 | 1.03 | No |

| P31946 | GAPDH | C152 | 1.01 | 1.05 | 0.96 | No |

| Q16539 | KEAP1 | C151 | 1.23 | 0.21 | 5.86 | Yes |

This table presents illustrative data and is not derived from actual experimental results for APN-C3-biotin.

Experimental Protocols

The following is a generalized protocol for a competitive affinity-based protein profiling experiment using APN-C3-biotin. This protocol is based on established workflows for other cysteine-reactive probes and should be optimized for specific experimental systems.[9][10][11]

Materials:

-

Cells or tissue of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

APN-C3-biotin (stock solution in DMSO)

-

Test inhibitor (stock solution in DMSO)

-

DMSO (vehicle control)

-

Streptavidin-conjugated magnetic beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS and/or urea)

-

Elution buffer (e.g., buffer containing biotin or on-bead digestion buffer)

-

Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

-

Mass spectrometer and associated reagents for LC-MS/MS analysis

Methodology:

-

Cell Lysis:

-

Harvest cells and wash with cold PBS.

-

Lyse cells in an appropriate lysis buffer on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

Competitive Labeling:

-

Dilute the cell lysate to a final concentration of 1-2 mg/mL in lysis buffer.

-

Aliquot the lysate into two tubes. To one tube, add the test inhibitor to the desired final concentration. To the other tube, add an equivalent volume of DMSO (vehicle control).

-

Incubate for 1 hour at 37°C with gentle agitation.

-

-

APN-C3-Biotin Labeling:

-

Add APN-C3-biotin to both the inhibitor-treated and DMSO-treated lysates to a final concentration of 10-50 µM.

-

Incubate for 1 hour at 37°C with gentle agitation.

-

-

Enrichment of Biotinylated Proteins:

-

Add pre-washed streptavidin-conjugated magnetic beads to each lysate.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.

-

Isolate the beads using a magnetic stand and discard the supernatant.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:

-

PBS + 1% SDS

-

PBS + 4M Urea

-

PBS

-

-

-

On-Bead Digestion and Mass Spectrometry Analysis:

-

Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds.

-

Alkylate free cysteines with iodoacetamide.

-

Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

-

Collect the supernatant containing the peptides.

-

Analyze the peptides by LC-MS/MS.

-

-

Data Analysis:

-

Identify and quantify peptides using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer).

-

Calculate the ratio of peptide/protein abundance between the DMSO and inhibitor-treated samples to identify proteins that show significantly reduced labeling in the presence of the inhibitor.

-

Visualizations

Experimental Workflow for Competitive ABPP

Caption: Workflow for identifying protein targets of a covalent inhibitor using competitive ABPP with APN-C3-biotin.

Logical Relationship in Target Identification

Caption: Logic of competitive profiling for target identification.

Conclusion

APN-C3-biotin is a powerful and versatile tool for the study of cysteine-containing proteins. Its high selectivity and the robust biotin-streptavidin interaction enable a wide range of applications, from simple protein labeling to complex proteome-wide profiling and target identification studies. The methodologies outlined in this guide provide a framework for researchers to harness the potential of APN-C3-biotin in their own investigations, paving the way for new discoveries in basic research and drug development.

References

- 1. Cysteine-reactive probes and their use in chemical proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. APN-C3-biotin | 2170240-97-6 | BroadPharm [broadpharm.com]

- 3. Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein-Protein Interaction Analysis | Krogan Lab [kroganlab.ucsf.edu]

- 9. biorxiv.org [biorxiv.org]

- 10. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]

APN-C3-Biotin in Targeted Drug Delivery: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of APN-C3-biotin, a heterobifunctional linker, and its application in the field of targeted drug delivery. We will delve into the core components of this molecule, its mechanism of action, and provide detailed experimental protocols for its use in research settings.

Introduction to APN-C3-Biotin

APN-C3-biotin is a molecule designed for bioconjugation, a process of linking two molecules to form a more complex and functional hybrid.[1] It is composed of three key parts:

-

APN (3-Arylpropiolonitrile): This is a thiol-reactive chemical group. It selectively forms a stable and irreversible covalent bond with cysteine residues (which contain a thiol group) on proteins, peptides, or other molecules.[2][3][4] This makes it an excellent tool for attaching a payload, such as a therapeutic drug. The stability of the bond formed by APN is a significant advantage over traditional thiol-reactive linkers like maleimides, especially for applications within the body.[5][6]

-

C3 Linker: This is a three-carbon spacer that connects the APN group to the biotin molecule.[7][8] This linker provides flexibility and spatial separation, which can help to ensure that both the APN group and the biotin can function without interfering with each other.[9][10]

-

Biotin (Vitamin B7): Biotin is a well-established targeting ligand in drug delivery.[11][12] Many cancer cells overexpress the Sodium-Dependent Multivitamin Transporter (SMVT) to meet their high metabolic needs.[11] Biotin has a high affinity for SMVT, and this interaction can be exploited to deliver conjugated drugs specifically to cancer cells, a process known as receptor-mediated endocytosis.[13]

The structure of APN-C3-biotin allows for a two-pronged approach in drug delivery design: the APN end securely attaches to a therapeutic agent, while the biotin end acts as a "homing device" to direct the conjugate to cancer cells.

Mechanism of Action in Targeted Drug Delivery

The therapeutic strategy employing an APN-C3-biotin-drug conjugate involves several key steps:

-

Conjugation: A therapeutic agent with a free thiol group is chemically linked to the APN end of the APN-C3-biotin molecule.

-

Systemic Circulation: The resulting drug conjugate is introduced into the bloodstream.

-

Target Recognition: The biotin on the conjugate binds to the SMVT receptors that are overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the cancer cell internalizes the entire conjugate through receptor-mediated endocytosis.

-

Drug Release and Action: Once inside the cell, the drug is released (depending on the design of the conjugate) and can exert its therapeutic effect.

This targeted approach aims to increase the concentration of the drug at the tumor site, thereby enhancing its efficacy while minimizing exposure to healthy tissues and reducing side effects.

Quantitative Data in Biotin-Mediated Drug Delivery

While specific quantitative data for drug conjugates using the APN-C3-biotin linker is not yet widely available in published literature, the following tables provide representative data for the individual components and similar systems. This information is crucial for understanding the potential efficacy of this technology.

Table 1: Comparative Stability of Thiol-Linker Conjugates

| Linker Chemistry | In Vitro Stability (in human plasma) | In Vivo Half-life of Conjugate | Reference(s) |

| 3-Arylpropiolonitrile (APN) | High stability, minimal cleavage | Longer than maleimide-based conjugates | [6] |

| Maleimide | Susceptible to retro-Michael reaction, leading to deconjugation | Shorter half-life due to instability | [4][5] |

Table 2: Binding Affinity of Biotin and Cellular Uptake of Biotinylated Conjugates

| Cell Line | Receptor | Biotin Binding Affinity (Kd) | Cellular Uptake Enhancement (Biotinylated vs. Non-biotinylated) | Reference(s) |

| HeLa (human cervical cancer) | SMVT | ~10 nM | ~9-fold higher | [14] |

| MCF-7 (human breast cancer) | SMVT | Not specified | ~6-fold higher | [14] |

| MGC 803 (human gastric cancer) | Biotin Receptor | Not specified | Significantly higher than normal cells | [15] |

| SW620 (human colon cancer) | Biotin Receptor | Not specified | Significantly higher than normal cells | [15] |

Table 3: Cytotoxicity of Biotinylated Drug Conjugates (Representative IC50 Values)

| Drug Conjugate | Cell Line | IC50 (Biotinylated) | IC50 (Non-biotinylated/Free Drug) | Reference(s) |

| Biotin-conjugated Squamocin | Not specified | 0.75 ± 0.02 µM | 19.80 ± 1.18 µM | [12] |

| Biotin-conjugated Gold Nanoparticles | Not specified | >2-fold improvement | - | [12] |

| Biotin-conjugated SN-38 | Not specified | ~40% cell viability at 10 µM | ~20% cell viability at 10 µM | [12] |

| Biotin-conjugated SB-T-1214 | Not specified | 8.8 nM | 9.5 nM | [12] |

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in targeted drug delivery is essential for understanding the system. The following diagrams, created using Graphviz, illustrate the key pathways and workflows.

Caption: Mechanism of cellular uptake for an APN-C3-biotin-drug conjugate.

Caption: Potential signaling cascade upon ligand binding to the APN/CD13 receptor.

Caption: Overview of the development and testing process for a targeted drug conjugate.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of an APN-C3-biotin drug conjugate. Optimization will be required for specific drugs, cell lines, and animal models.

Protocol for Conjugation of a Thiol-Containing Drug to APN-C3-Biotin

Materials:

-

Thiol-containing drug

-

APN-C3-biotin

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.5-9.0

-

Organic co-solvent (e.g., DMSO or DMF), if required to dissolve the drug or linker

-

Size-exclusion chromatography (SEC) or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Dissolve the thiol-containing drug in the conjugation buffer. If solubility is an issue, a minimal amount of an organic co-solvent can be used.

-

Prepare a stock solution of APN-C3-biotin in an appropriate solvent (e.g., DMSO).

-

-

Conjugation Reaction:

-

Add the APN-C3-biotin stock solution to the drug solution. A molar excess of the linker (e.g., 5-10 fold) is typically used to ensure complete reaction with the drug's thiol groups.

-

Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing.[4] The reaction progress can be monitored by techniques such as HPLC or LC-MS.

-

-

Purification:

-

Once the reaction is complete, purify the conjugate to remove unreacted APN-C3-biotin and any byproducts. This is commonly achieved using size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Confirm the successful conjugation and determine the purity of the final product using methods like mass spectrometry and HPLC.

-

Protocol for In Vitro Cellular Uptake Assay

Materials:

-

Cancer cell line overexpressing SMVT (e.g., HeLa, MCF-7)

-

Control cell line with low SMVT expression

-

APN-C3-biotin-drug conjugate (ideally with a fluorescent tag for visualization)

-

Non-biotinylated control conjugate

-

Cell culture medium and supplements

-

96-well plates

-

Fluorescence microscope or flow cytometer

-

Free biotin (for competition assay)

Procedure:

-

Cell Seeding: Seed the cancer cells and control cells in 96-well plates and allow them to adhere overnight.

-

Treatment:

-

Treat the cells with varying concentrations of the fluorescently-labeled APN-C3-biotin-drug conjugate and the non-biotinylated control.

-

For a competition assay, pre-incubate a set of cells with a high concentration of free biotin for 1 hour before adding the conjugate.[14]

-

-

Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C.[14]

-

Washing: Wash the cells with cold PBS to remove any unbound conjugate.

-

Analysis:

-

Fluorescence Microscopy: Visualize the cellular uptake of the conjugate.

-

Flow Cytometry: Quantify the mean fluorescence intensity of the cells to measure the amount of conjugate uptake.[14]

-

-

Data Interpretation: Compare the uptake in the cancer cell line versus the control cell line, and the uptake of the biotinylated conjugate versus the non-biotinylated control. A significant reduction in uptake in the presence of free biotin confirms SMVT-mediated endocytosis.

Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Materials:

-

Cancer cell line of interest

-

APN-C3-biotin-drug conjugate

-

Free drug and non-targeted conjugate as controls

-

Cell culture medium

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[16][17]

-

Treatment: Treat the cells with a serial dilution of the APN-C3-biotin-drug conjugate, the free drug, and the non-targeted conjugate. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period that allows for the drug to exert its effect (e.g., 48-72 hours).[17]

-

MTT Assay:

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.[16]

-

Add the solubilization solution to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data to determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.

Protocol for In Vivo Biodistribution Study

Materials:

-

Immunocompromised mice bearing tumors from a relevant cancer cell line

-

APN-C3-biotin-drug conjugate labeled with an imaging agent (e.g., a near-infrared dye or a radionuclide)

-

Non-targeted control conjugate

-

In vivo imaging system (e.g., IVIS, PET/CT)

Procedure:

-

Animal Model: Establish tumor xenografts in mice.[11]

-

Administration: Administer the labeled conjugates to different groups of mice via intravenous injection.[11]

-